Ácido 3-bromo-6-nitro-1H-indazol-4-carboxílico

Descripción general

Descripción

The compound "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related bromo-substituted heterocyclic compounds, which can offer some context for understanding the chemical behavior and properties of bromo-nitro-indazole derivatives. The first paper discusses the synthesis and characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound that shares the bromo-indazole core with the compound of interest . The second paper focuses on a different bromo-substituted compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which, while not an indazole, is relevant due to the presence of a bromine atom and its potential influence on the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of bromo-substituted heterocyclic compounds typically involves the functionalization of existing heterocycles or the construction of the heterocyclic core itself. In the first paper, the synthesis of the bromo-indazole derivative starts from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine. The resulting product is then converted to a diethylamide . This method suggests that the synthesis of "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid" could similarly begin with a bromoindazole precursor, followed by nitration and functionalization at the appropriate positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of bromo-substituted heterocycles is often characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The first paper provides detailed structural information obtained from single crystal X-ray diffraction, showing two symmetry-independent molecules in the asymmetric unit and describing the crystal system and space group . This level of detail is crucial for understanding the molecular geometry and potential reactive sites of "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid".

Chemical Reactions Analysis

The reactivity of bromo-substituted compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The papers do not directly discuss the chemical reactions of the compounds synthesized, but the structural information provided can help predict the reactivity of similar compounds. For instance, the presence of a nitro group in "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid" would likely make the compound more electrophilic and susceptible to nucleophilic attack, especially at positions ortho or para to the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted heterocycles can be inferred from their molecular structures. The first paper describes the crystal packing, which is stabilized by hydrogen bonds and π-π stacking interactions . These interactions can affect the solubility, melting point, and overall stability of the compound. For "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid", similar intermolecular interactions could be expected, potentially influencing its physical properties and behavior in various solvents.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Se han sintetizado derivados del ácido 3-bromo-6-nitro-1H-indazol-4-carboxílico y se ha evaluado su potencial como agentes anticancerígenos. Estos compuestos han mostrado actividad inhibitoria contra varias líneas celulares de cáncer humano, incluyendo células de hígado (HEP3BPN 11), mama (MDA 453) y leucemia (HL 60). La evaluación se llevó a cabo utilizando el ensayo de reducción de MTT, que mide la viabilidad celular .

Propiedades Antiangiogénicas

Algunos derivados de este compuesto han demostrado significativas actividades antiangiogénicas. Esto es crucial en el tratamiento del cáncer ya que implica inhibir la formación de nuevos vasos sanguíneos que los tumores necesitan para crecer. Por ejemplo, ciertos derivados han mostrado potente actividad contra citoquinas proangiogénicas como TNFα, VEGF y EGF, que están asociadas al desarrollo tumoral .

Efectos Antioxidantes

Los derivados de indazol, incluyendo los del ácido 3-bromo-6-nitro-1H-indazol-4-carboxílico, han sido evaluados por sus propiedades antioxidantes. Se ha encontrado que exhiben actividades de eliminación de radicales, lo cual es importante para proteger las células del estrés oxidativo. Esto incluye actividades contra los radicales DPPH, hidroxilo y superóxido, que pueden contribuir a diversas enfermedades si no se regulan .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular in silico para comprender la base estructural del efecto anti-TNFα exhibido por los compuestos de indazol. Este tipo de investigación es vital para el diseño y desarrollo de fármacos, ya que permite predecir cómo las moléculas pequeñas, como los fármacos, interactuarán con sus proteínas diana .

Pruebas Farmacéuticas

El ácido 3-bromo-6-nitro-1H-indazol-4-carboxílico se utiliza en las pruebas farmacéuticas como un patrón de referencia de alta calidad. Esto asegura que los resultados de las pruebas farmacéuticas sean precisos y confiables, lo cual es esencial para el desarrollo de nuevos medicamentos .

Descubrimiento de Fármacos

Los derivados del compuesto se están explorando en el proceso de descubrimiento de fármacos, particularmente por su potencial para matar selectivamente las células cancerosas mientras se minimizan los efectos secundarios. Esta es un área de investigación significativa, dadas las limitaciones de la quimioterapia contra el cáncer actual .

Análisis del Ciclo Celular

La investigación ha indicado que ciertos derivados de indazol pueden inhibir el crecimiento celular en varias líneas celulares neoplásicas, causando un bloqueo en la fase G0–G1 del ciclo celular. Este es un punto crítico de intervención para la terapia contra el cáncer, ya que el control del ciclo celular puede prevenir la proliferación de células cancerosas .

Síntesis Química

El compuesto también es importante en el campo de la síntesis química, donde sirve como bloque de construcción para crear una amplia gama de derivados de indazol. Estos derivados se utilizan luego para pruebas biológicas adicionales y posibles aplicaciones terapéuticas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of indazole-containing compounds, such as 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid, are often kinases . These enzymes play a crucial role in cellular processes, including cell division, metabolism, and signal transduction . In particular, indazoles can inhibit the activity of phosphoinositide 3-kinase δ (PI3Kδ), which is involved in the regulation of immune cell function .

Mode of Action

Indazole compounds typically interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in cellular processes regulated by these enzymes.

Biochemical Pathways

The inhibition of kinases like PI3Kδ by indazole compounds can affect various biochemical pathways. For instance, PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival . By inhibiting PI3Kδ, indazole compounds can potentially disrupt these processes, leading to downstream effects such as the suppression of immune cell activation .

Pharmacokinetics

The compound’s molecular weight of 28604 g/mol suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid’s action would likely depend on the specific context of its use. Given its potential inhibitory effects on kinases, it could lead to changes in cell growth, proliferation, and survival . .

Análisis Bioquímico

Biochemical Properties

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can bind to specific proteins, altering their conformation and function. For example, it may interact with heat shock proteins, which are involved in protein folding and stress responses .

Cellular Effects

The effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key kinases in this pathway, the compound can induce changes in gene expression that affect cell survival and function .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These molecular interactions contribute to the overall effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced cellular stress responses or improved metabolic function. At higher doses, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. By modulating these metabolic pathways, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can alter cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .

Subcellular Localization

The subcellular localization of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

Propiedades

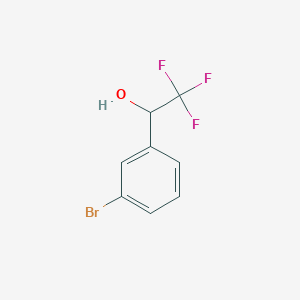

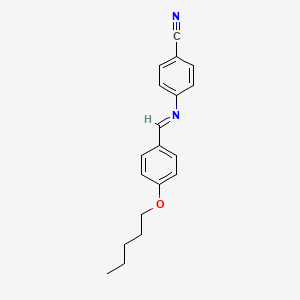

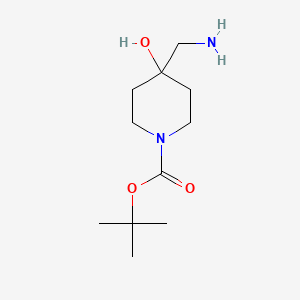

IUPAC Name |

3-bromo-6-nitro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICVTHNEBURAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646314 | |

| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-63-1 | |

| Record name | 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)